molecular formula C11H15N3 B1682301 n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine CAS No. 4859-06-7

n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine

Cat. No.: B1682301
CAS No.: 4859-06-7
M. Wt: 189.26 g/mol
InChI Key: IVCKBWZBJVLCDH-UHFFFAOYSA-N
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Description

n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine is a compound belonging to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine typically involves the reaction of 2,6-dimethylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazole derivative. The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazol-2-amine: A simpler imidazole derivative with similar biological activities.

    N-(2,6-Dimethylphenyl)imidazole: Another derivative with comparable chemical properties.

    4,5-Dihydroimidazole: A related compound with a reduced imidazole ring.

Uniqueness

n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine stands out due to its unique combination of the imidazole ring and the 2,6-dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

4859-06-7

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C11H15N3/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11/h3-5H,6-7H2,1-2H3,(H2,12,13,14)

InChI Key

IVCKBWZBJVLCDH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=NCCN2

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2,6-dimethylanilino)-2-imidazoline
2-(2,6-dimethylphenylimino)imidazoline
2-(2,6-xylylimino)imidazoline
SK and F 35866
SK and F 35886
SK and F-35866
SKF 35866
SKF-35886
xylonidine
xylonidine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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